molecular formula C15H13N3O4S B3596675 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3596675
M. Wt: 331.3 g/mol
InChI Key: PVJZCPQWPLYEDD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety substituted with methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano and dimethyl groups are introduced through electrophilic substitution reactions.

    Coupling with Benzamide: The substituted thiophene is then coupled with 4-methoxy-3-nitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide: Contains a phenoxybutanamide moiety instead of a methoxybenzamide.

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-8-9(2)23-15(11(8)7-16)17-14(19)10-4-5-13(22-3)12(6-10)18(20)21/h4-6H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJZCPQWPLYEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxy-3-nitrobenzamide

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